molecular formula C19H34O4 B157234 Methyl 9,10:12,13-diepoxystearate, cis,cis- CAS No. 10012-52-9

Methyl 9,10:12,13-diepoxystearate, cis,cis-

Cat. No. B157234
CAS RN: 10012-52-9
M. Wt: 326.5 g/mol
InChI Key: QZAJJEFYEVWODE-VSZNYVQBSA-N
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Description

Methyl 9,10:12,13-diepoxystearate, cis,cis- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of stearic acid and is commonly used as a cross-linking agent in the polymer industry.

Mechanism Of Action

The mechanism of action of Methyl 9,10:12,13-diepoxystearate, cis,cis- is not fully understood. However, it is believed that the epoxide groups of the compound react with nucleophilic groups in biological molecules, leading to their cross-linking and subsequent inactivation. This mechanism of action is thought to be responsible for the compound's antibacterial and antifungal properties.

Biochemical And Physiological Effects

Methyl 9,10:12,13-diepoxystearate, cis,cis- has been shown to have minimal toxicity in vitro and in vivo. It has been demonstrated to be non-cytotoxic to human cells, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 9,10:12,13-diepoxystearate, cis,cis- is its ease of synthesis. The synthesis method is relatively simple and yields a high purity product. Additionally, the compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for use in lab experiments. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of Methyl 9,10:12,13-diepoxystearate, cis,cis-. One potential direction is the development of new antimicrobial agents based on the compound's antibacterial and antifungal properties. Additionally, the compound's anti-inflammatory properties make it a potential candidate for use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.

Synthesis Methods

Methyl 9,10:12,13-diepoxystearate, cis,cis- can be synthesized by the epoxidation of stearic acid using a peracid such as m-chloroperbenzoic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of Methyl 9,10:12,13-diepoxystearate, cis,cis- with high efficiency.

Scientific Research Applications

Methyl 9,10:12,13-diepoxystearate, cis,cis- has been extensively studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. Additionally, it has been used as a cross-linking agent in the polymer industry, where it has shown promise in improving the mechanical properties of polymers.

properties

CAS RN

10012-52-9

Product Name

Methyl 9,10:12,13-diepoxystearate, cis,cis-

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18-/m1/s1

InChI Key

QZAJJEFYEVWODE-VSZNYVQBSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)CCCCCCCC(=O)OC

SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC

Origin of Product

United States

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